molecular formula C19H23NO4S2 B12145428 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B12145428
M. Wt: 393.5 g/mol
InChI Key: XNDICKHGHRTAPZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • 3,5-dimethylphenoxy group: Imparts lipophilicity and influences receptor binding.
  • 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group: Enhances chemical stability and polar interactions.
  • Thiophen-2-ylmethyl group: Contributes to π-π stacking and electronic effects.

Its molecular formula is C₂₀H₂₄N₂O₄S₂, with a molecular weight of 377.5 g/mol . The compound is of interest in medicinal chemistry due to its dual functionalization of sulfone and thiophene moieties, which synergistically modulate reactivity and biological activity .

Properties

Molecular Formula

C19H23NO4S2

Molecular Weight

393.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C19H23NO4S2/c1-14-8-15(2)10-17(9-14)24-12-19(21)20(11-18-4-3-6-25-18)16-5-7-26(22,23)13-16/h3-4,6,8-10,16H,5,7,11-13H2,1-2H3

InChI Key

XNDICKHGHRTAPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Synthesis of the Thiophenyl Intermediate: The thiophen-2-ylmethylamine is synthesized through the reaction of thiophene with formaldehyde and ammonia.

    Coupling Reaction: The phenoxyacetic acid intermediate is then coupled with the thiophen-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

    Oxidation: The tetrahydrothiophene moiety is oxidized using an oxidizing agent like hydrogen peroxide to introduce the sulfone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfone group, leading to the formation of alcohols or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic components could be useful in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key structural analogs and their differentiating features:

Compound Name Key Substituents Structural Differences Reference
Target Compound 3,5-dimethylphenoxy; thiophen-2-ylmethyl; sulfone Baseline structure
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide 4-isopropylphenoxy; 5-methylfuran-2-ylmethyl Replaces thiophene with furan; bulkier isopropyl group reduces solubility
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethoxy-N-phenylbenzamide 3,5-dimethoxybenzamide; phenyl group Methoxy groups increase polarity; lacks thiophen-2-ylmethyl
N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide 4-chlorobenzyl; 4-chloro-3,5-dimethylphenoxy Chlorine atoms enhance electrophilicity; higher molecular weight (432.4 g/mol)
2-Chloro-N-[(2,5-dimethylthiophen-3-yl)methyl]-N-(2-methoxyethyl)acetamide 2,5-dimethylthiophen-3-yl; 2-methoxyethyl Chloroacetamide core; methoxyethyl improves water solubility

Chemical Reactivity and Stability

  • Sulfone vs. Non-Sulfonated Analogs: The sulfone group in the target compound enhances oxidative stability compared to analogs with unmodified tetrahydrothiophene (e.g., N-benzyl-N-(thiolan-3-yl)acetamide) .
  • Thiophene vs. Furan/Fluorophenyl Substitutions : Thiophen-2-ylmethyl provides stronger electron-withdrawing effects than furan or fluorophenyl groups, influencing nucleophilic reactivity .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of phenoxy substituents (e.g., fluoro, nitro) to optimize potency .
  • In Vivo Pharmacokinetics : Address gaps in bioavailability and toxicity data compared to well-studied analogs like alachlor (agrochemical acetamide) .

Biological Activity

2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound notable for its diverse structural features, including aromatic and heterocyclic components. Its molecular formula is C19H23NO4SC_{19}H_{23}NO_4S, with a molecular weight of approximately 393.5 g/mol. This compound's unique functional groups suggest potential biological activities that warrant detailed exploration.

Structural Characteristics

The compound features:

  • Aromatic Rings : The presence of 3,5-dimethylphenoxy and thiophene rings enhances its reactivity and interaction with biological targets.
  • Sulfone Group : This group is significant for its electrophilic properties, potentially influencing the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide exhibit promising antimicrobial properties. Studies have shown that derivatives with similar structures can demonstrate significant antibacterial and antifungal activities.

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus10 µg/mL
Compound BEscherichia coli15 µg/mL
Compound CCandida albicans20 µg/mL

These findings suggest that the compound may interact with bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis or metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Compounds containing similar moieties have demonstrated the ability to scavenge free radicals effectively. For instance:

Compound IC50 (µM) Standard
Compound A25Trolox (50)
Compound B30Ascorbic Acid (40)

This data indicates that the compound could be explored for therapeutic applications in oxidative stress-related diseases.

The exact mechanism of action for 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide remains under investigation. However, preliminary studies suggest:

  • Enzyme Inhibition : The sulfone group may interact with active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The aromatic rings may facilitate binding to specific receptors, altering cellular signaling pathways.

Study on Antimicrobial Properties

In a recent study, derivatives of this compound were tested against various pathogens. The results indicated that certain modifications to the structure enhanced antimicrobial activity significantly compared to standard antibiotics like ampicillin and fluconazole.

Study on Antioxidant Activity

Another study focused on the antioxidant capabilities of related compounds found that those with similar structural features exhibited IC50 values significantly lower than common antioxidants, suggesting a potent ability to combat oxidative stress.

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